molecular formula C13H18N2O3 B556251 (S)-6-Amino-2-benzamidohexanoic acid CAS No. 366-74-5

(S)-6-Amino-2-benzamidohexanoic acid

Cat. No.: B556251
CAS No.: 366-74-5
M. Wt: 250.29 g/mol
InChI Key: IYHOIXNPULYXFO-UHFFFAOYSA-N
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Description

(S)-6-Amino-2-benzamidohexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 306119. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Linker Applications

(S)-6-Amino-2-benzamidohexanoic acid, known for its hydrophobic and flexible structure, plays a crucial role in the chemical synthesis of modified peptides. It is frequently used as a linker in biologically active structures due to its unique structural properties. This synthetic lysine derivative, although primarily used in clinical settings as an antifibrinolytic drug, holds significant importance in the polyamide synthetic fibers industry, such as in the production of nylon. Its application extends to various molecular structures, demonstrating its versatility in chemical synthesis (Markowska et al., 2021).

Biomedical Applications

The compound has been explored in various biomedical applications, including the development of novel fluorescence probes. These probes are designed to reliably detect reactive oxygen species and distinguish specific species, serving as critical tools in biological and chemical research (Setsukinai et al., 2003). Furthermore, its derivatives have shown potential as transdermal permeation enhancers, highlighting its versatility in pharmacological applications (Farsa et al., 2010).

Material Science and Nanotechnology

In the field of material science and nanotechnology, this compound derivatives have been utilized to tailor the aqueous solubility of functionalized single-wall carbon nanotubes over a wide pH range. This property is particularly important for applications where pH sensitivity and solubility are crucial (Zeng et al., 2005). Additionally, its derivatives are involved in the synthesis of biodegradable poly(ester amide)s with pendant amine functional groups, showing potential for biomedical applications such as drug delivery systems and tissue engineering (Deng et al., 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (S)-6-Amino-2-benzamidohexanoic acid can be achieved through a multi-step process involving protection and deprotection of functional groups, amidation, and resolution of enantiomers.", "Starting Materials": [ "Benzoyl chloride", "L-lysine", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Acetic anhydride", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Water" ], "Reaction": [ "Protection of the amino group of L-lysine with benzoyl chloride to form N-benzoyl-L-lysine", "Reduction of the benzoyl group with sodium borohydride to form N-tert-butoxycarbonyl-L-lysine", "Deprotection of the amino group with hydrochloric acid to form (S)-6-Amino-2-tert-butoxycarbonylamino hexanoic acid", "Amidation of the carboxylic acid group with benzylamine to form (S)-6-Amino-2-benzylamino hexanoic acid", "Deprotection of the tert-butoxycarbonyl group with acetic anhydride and methanol to form (S)-6-Amino-2-benzamidohexanoic acid", "Resolution of enantiomers by chromatography or enzymatic methods to obtain (S)-6-Amino-2-benzamidohexanoic acid" ] }

CAS No.

366-74-5

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

6-amino-2-benzamidohexanoic acid

InChI

InChI=1S/C13H18N2O3/c14-9-5-4-8-11(13(17)18)15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)

InChI Key

IYHOIXNPULYXFO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCC[NH3+])C(=O)[O-]

SMILES

C1=CC=C(C=C1)C(=O)NC(CCCCN)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCCN)C(=O)O

Synonyms

BZ-LYS-OH; Benzoyl-L-lysine; 366-74-5; AmbotzBAA0039; SCHEMBL607886; CHEMBL278113; CTK8F7984; MolPort-008-267-347; ZINC2390909; 6496AH; AKOS024259127; (S)-6-Amino-2-benzamidohexanoicacid; AJ-35693; AK-81064; AM005080; K-8169; (2S)-6-AMINO-2-(PHENYLFORMAMIDO)HEXANOICACID

Origin of Product

United States

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